Bepotastine

Catalog No.
S520989
CAS No.
125602-71-3
M.F
C21H25ClN2O3
M. Wt
388.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bepotastine

CAS Number

125602-71-3

Product Name

Bepotastine

IUPAC Name

4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid

Molecular Formula

C21H25ClN2O3

Molecular Weight

388.9 g/mol

InChI

InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m1/s1

InChI Key

YWGDOWXRIALTES-OAQYLSRUSA-N

SMILES

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O

solubility

5.03e-02 g/L

Synonyms

(S)-4-(4-((4-chlorophenyl)(2-pyridil)methoxy)piperidino)butylic acid monobenzenesulfonate; bepotastine; betotastine; betotastine besilate; TAU 284; TAU-284; TAU284; Talion; Bepreve

Canonical SMILES

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O

Isomeric SMILES

C1CN(CCC1O[C@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O

Pediatric Dosage Optimization in Allergic Conditions

Scientific Field: Pharmacology

Summary: Bepotastine is a second-generation antihistamine used for treating allergic rhinitis and urticaria. The application of pharmacokinetic modeling to determine the optimal dosage regimen for pediatric patients is crucial due to the lack of appropriate dosing guidelines.

Methods: Researchers utilized population pharmacokinetic (popPK) and physiologically based pharmacokinetic (PBPK) models, using data from previous trials. A popPK model was built using NONMEM software, incorporating body weight as a covariate. A PBPK model was developed using PK-Sim software, predicting drug concentrations in pediatric patients.

Results: The study proposed optimal oral dosing regimens for different weight and age groups. The PBPK model showed good concordance with known properties of bepotastine, fostering safer and more effective use in pediatric patients .

Sustained-Release Tablet Formulation

Scientific Field: Pharmaceutical Technology

Summary: The development of a sustained-release tablet for bepotastine besilate aims to improve patient compliance by reducing the dosing frequency for allergic rhinitis and urticarial/pruritus treatment.

Methods: A Design of Experiment (DoE) approach was employed to develop a sustained-release tablet. Critical quality attributes were identified, including dissolution rates at specific time intervals. Hydrophilic polymers were used to achieve the desired release pattern.

Results: The optimized sustained-release tablet showed dissolution rates of 24.9%, 47.4%, and 88.8% at 1, 3, and 10 hours, respectively. It was found to be biologically equivalent to the immediate-release formulation, suggesting its potential for once-daily dosing .

Chemical Stability Study

Scientific Field: Pharmaceutical Chemistry

Summary: The chemical stability of bepotastine was examined under various conditions to understand its degradation kinetics and ensure the quality of pharmaceutical formulations.

Methods: Bepotastine was subjected to high temperatures and UV/VIS light exposure at different pH levels. The percentage degradation and kinetics were analyzed to assess the stability of the compound.

Results: The study provided insights into the stability profile of bepotastine, which is essential for the development of stable and effective pharmaceutical preparations .

Antihistaminic Drugs Stability in Topical Formulations

Scientific Field: Pharmaceutical Analysis

Summary: The stability of bepotastine in topical formulations is critical for its efficacy. Studies assess the stability of bepotastine in various topical formulations under different storage conditions.

Methods: High-performance liquid chromatography (HPLC) and Fourier-transform infrared spectroscopy (FT-IR) are used to analyze the stability of bepotastine in the presence of excipients like citric acid and polyvinyl alcohol under conditions of high temperature and humidity or UV light exposure.

Results: The findings provide valuable data for the manufacturing and storage of bepotastine-containing topical formulations, ensuring the drug’s stability and effectiveness .

Sensitization of Cancer Cells to PARP Inhibitors

Scientific Field: Oncology

Summary: Bepotastine has been studied for its potential to sensitize cancer cells, particularly ovarian cancer, to poly (ADP-ribose) polymerase (PARP) inhibitors, enhancing the efficacy of cancer treatments.

Methods: The study investigates bepotastine’s ability to antagonize PARP-induced senescence-associated secretory phenotype (SASP) in cancer-associated fibroblasts (CAFs) by inhibiting NF-κB signaling, independent of the histamine H1 receptor.

Bepotastine is a second-generation antihistamine classified as a selective antagonist of the histamine H1 receptor. It is primarily used in the treatment of allergic conjunctivitis and is marketed under the brand name Bepreve for its ophthalmic formulation. Bepotastine was first approved in Japan for allergic rhinitis in July 2000 and later for urticaria/puritus in January 2002. The compound is recognized for its non-sedating properties, making it suitable for patients who may be sensitive to the sedative effects commonly associated with first-generation antihistamines .

The chemical formula of Bepotastine is C21H25ClN2O3C_{21}H_{25}ClN_{2}O_{3} and it has a molecular weight of approximately 388.89 g/mol . Its structure includes a piperidine ring, which is characteristic of many modern antihistamines, allowing it to effectively block the H1 receptor and alleviate allergic symptoms without significant central nervous system penetration .

Bepotastine acts as a selective antagonist of histamine H1 receptors. Histamine is a chemical mediator released by the body during allergic reactions, triggering symptoms like itching, redness, and inflammation. Bepotastine binds to these receptors, preventing histamine from exerting its effects and alleviating allergic symptoms [].

Bepotastine is generally well-tolerated with minimal side effects. However, potential side effects include mild burning or stinging sensation in the eyes (for ophthalmic solution) and taste disturbances [].

Important Safety Information:

  • Contraindicated in individuals with hypersensitivity to bepotastine or any ingredients in the formulation [].
  • Pregnant or breastfeeding women: Consult a healthcare professional before using bepotastine [].

Data on Toxicity:

  • Limited data available on specific toxicity levels.

Bepotastine undergoes minimal metabolism, primarily through cytochrome P450 enzymes, and is largely excreted unchanged in urine, indicating a low potential for drug-drug interactions related to metabolic pathways . The compound's pharmacological activity is primarily attributed to its ability to inhibit histamine's action at the H1 receptor, thus preventing the cascade of allergic symptoms triggered by histamine release during allergic reactions.

Bepotastine exhibits several biological activities:

  • H1 Receptor Antagonism: By selectively blocking H1 receptors, it effectively reduces symptoms such as itching and redness associated with allergic conjunctivitis.
  • Mast Cell Stabilization: The compound also stabilizes mast cells, preventing the release of additional histamines and other inflammatory mediators.
  • Eosinophil Migration Suppression: Bepotastine inhibits the migration of eosinophils to inflamed tissues, which helps in reducing tissue damage and inflammation during allergic reactions .

The synthesis of Bepotastine involves several steps that typically include:

  • Formation of the Piperidine Ring: Starting from appropriate precursors, a piperidine ring is constructed.
  • Substitution Reactions: Chlorophenyl and pyridinyl groups are introduced through electrophilic aromatic substitution methods.
  • Final Coupling: The final product is obtained by coupling the piperidine derivative with butanoic acid derivatives under specific conditions to yield Bepotastine besilate.

Detailed synthetic routes can vary based on desired purity and yield but generally follow these principles .

Bepotastine is primarily used in:

  • Ophthalmology: As an ophthalmic solution (Bepreve), it treats itching associated with allergic conjunctivitis.
  • Allergy Management: It can be prescribed for other allergic conditions such as allergic rhinitis.
  • Research: Bepotastine besilate is utilized in pharmacological research to study antihistaminic effects and related pathways .

Bepotastine's interactions have been studied primarily concerning its pharmacokinetics. It has been shown that certain medications can affect its excretion rate:

  • Increased Serum Levels: Drugs like Abacavir and Acetaminophen may decrease the excretion rate of Bepotastine, leading to higher serum concentrations.
  • Decreased Efficacy: Conversely, medications such as Acetazolamide may enhance its excretion, potentially reducing its effectiveness .

Adverse reactions are generally mild but can include a taste disturbance following ocular administration, which occurs in about 25% of patients .

Bepotastine belongs to a class of second-generation antihistamines that are designed to minimize sedation while effectively managing allergic symptoms. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
KetotifenC19H19N3OC_{19}H_{19}N_{3}OMast cell stabilizer; used for asthma management
LoratadineC22H23ClN2C_{22}H_{23}ClN_{2}Non-sedating; long duration of action
DesloratadineC19H21ClN2C_{19}H_{21}ClN_{2}Active metabolite of Loratadine; potent H1 antagonist
FexofenadineC32H39N3OC_{32}H_{39}N_{3}ONon-sedating; minimal central nervous system effects
EbastineC22H26N2OC_{22}H_{26}N_{2}ORapid absorption; effective for seasonal allergies

Uniqueness of Bepotastine:

  • Bepotastine is notable for its dual action as both an H1 antagonist and a mast cell stabilizer, differentiating it from others that primarily focus on receptor antagonism alone. Its specific formulation for ophthalmic use also sets it apart from many oral antihistamines .

Physical Description

Solid

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

388.1553704 g/mol

Monoisotopic Mass

388.1553704 g/mol

Heavy Atom Count

27

Appearance

Solid powder

UNII

U63K8RVB6Y

Drug Indication

For the symptomatic treatment of itchy eyes (caused by IgE-induced mast cell degranulation) due to allergic conjunctivitis.
FDA Label

Pharmacology

Bepotastine is a non-sedating, selective antagonist of the histamine 1 (H1) receptor. It belongs to the second-generation piperidine chemical class. It is a mast cell stabilizer and suppresses the migration of eosinophils into inflamed tissues. Furthermore, bepotastine does not interact with serotonin, muscarinic, benzodiazepine, and beta-adrenergic receptor that would otherwise result in adverse reactions such as dry mouth or sonmolence. Onset of action = 0.25 hours; Duration of action = 12-24 hours;

Mechanism of Action

Because of a type 1 hypersensitivity reaction cascade that is triggered by antigen exposure, allergic conjunctivitis occurs. Allergen exposure is followed by conjunctival mast cell degranulation and histamine released as a result of the formation of complementary IgE cross-links on the conjunctiva. Due to the release of histamine, symptoms such as itching can be observed. Bepotastine works to relieve itchy eyes by three primary mechanisms of action. It is a non-sedating, selective antagonist of the histamine 1 (H1) receptor, a mast cell stabilizer, and it suppresses the migration of eosinophils into inflamed tissues to prevent tissue damage and worsening of allergic inflammation of the conjunctiva.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Other CAS

190786-44-8

Absorption Distribution and Excretion

Tmax, after single dose, opthalmic = 1.2 hours; Cmax, 1.5%, opthalmic dose = 7.3 ±1.9 ng/mL; After 24 hours post-installation, levels of bepotastine are below quantifiable limit of 2 ng/mL. Minimal systemic absorption with opthalmic dosage form.
When a oral dose of 2.5 - 40 mg bepotastine is given, 75%-90% of the dose was excreted unchanged in the urine by 24 hours.

Metabolism Metabolites

Minimal metabolism via CYP enzymes

Wikipedia

Bepotastine

Biological Half Life

Elimination half life = 2.5 hours

Dates

Last modified: 08-15-2023
1: Bepotastine. In: Drugs and Lactation Database (LactMed). Bethesda (MD): National Library of Medicine (US); 2006.
2: Carrillo-Martin I, Gonzalez-Estrada A, Dimov V. Bepotastine besilate for the treatment of perennial allergic rhinitis. Expert Opin Pharmacother. 2018;19(15):1727‐1730. doi:10.1080/14656566.2018.1519020
3: Lyseng-Williamson KA. Oral bepotastine: in allergic disorders [published correction appears in Drugs. 2011 Apr 16;71(6):756]. Drugs. 2010;70(12):1579‐1591. doi:10.2165/11205880-000000000-00000
4: Kim KA, Park JY. Pharmacokinetic comparisons of bepotastine besilate and bepotastine salicylate in healthy subjects. Clin Drug Investig. 2013;33(12):913‐919. doi:10.1007/s40261-013-0140-7
5: Bielory L, Duttachoudhury S, McMunn A. Bepotastine besilate for the treatment of pruritus. Expert Opin Pharmacother. 2013;14(18):2553‐2569. doi:10.1517/14656566.2013.849242
6: Kang JW, Lee J. Bepotastine-induced urticaria, cross-reactive with other antihistamines. Asia Pac Allergy. 2016;6(4):253‐256. doi:10.5415/apallergy.2016.6.4.253
7: Cho KH, Choi HG. Development of novel bepotastine salicylate salt bioequivalent to the commercial bepotastine besilate in beagle dogs. Drug Dev Ind Pharm. 2013;39(6):901‐908. doi:10.3109/03639045.2012.717295
8: Kanzaki S, Hashiguchi K, Wakabayashi KI, Suematsu K, Okubo K. Histamine antagonist Bepotastine suppresses nasal symptoms caused by Japanese cedar and cypress pollen exposure. J Drug Assess. 2016;5(1):15‐23. Published 2016 Sep 27. doi:10.1080/21556660.2016.1237365
9: Bepotastine (bepreve)--an ophthalmic H1-antihistamine. Med Lett Drugs Ther. 2010;52(1331):11‐12.
10: Kamata Y, Sakaguchi A, Umehara Y, et al. Bepotastine besilate downregulates the expression of nerve elongation factors in normal human epidermal keratinocytes [published online ahead of print, 2018 Apr 23]. J Dermatol Sci. 2018;S0923-1811(18)30186-5. doi:10.1016/j.jdermsci.2018.04.012

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